molecular formula C18H30ClNO3 B4399601 1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride

1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride

Cat. No.: B4399601
M. Wt: 343.9 g/mol
InChI Key: UXPQHNRGWUVCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, phenoxy groups, and ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-propan-2-yloxyphenol with ethylene oxide to form 2-(3-propan-2-yloxyphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted piperidines, phenols, and ethoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]piperidine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]piperidine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(3-propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-16(2)22-18-8-6-7-17(15-18)21-14-13-20-12-11-19-9-4-3-5-10-19;/h6-8,15-16H,3-5,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPQHNRGWUVCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)OCCOCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(3-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.